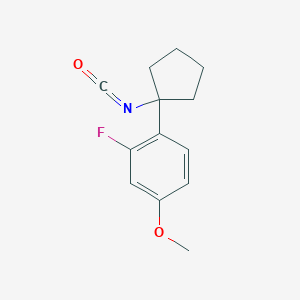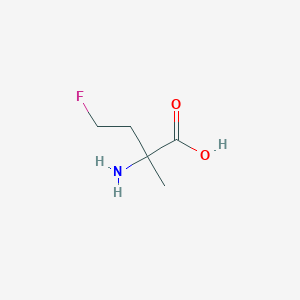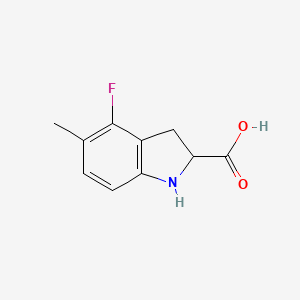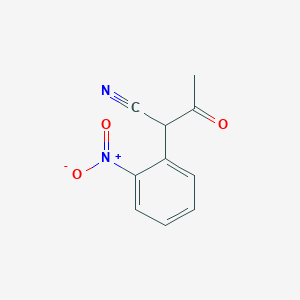![molecular formula C10H12F2N2O B13221529 2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)
2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: One notable method for synthesizing this compound involves a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction yields diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). The process is operationally simple, can be executed on a gram scale, and exhibits broad functional group tolerance .
Industrial Production: While specific industrial production methods are not widely documented, research in this area is ongoing.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are still being explored.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. Further studies are needed to elucidate the full scope of its reactivity.
Scientific Research Applications
Chemistry: Researchers are investigating its potential as a building block for novel organic materials and functional molecules.
Biology and Medicine: The compound’s biological applications remain an active area of study. It may exhibit pharmacological activity or serve as a lead compound for drug development.
Industry: Its unique structure could find applications in materials science, catalysis, and other industrial processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects is not yet fully understood. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While no direct analogs have been reported, its difluoromethyl substitution sets it apart from related pyrrolopyrimidines.
Properties
Molecular Formula |
C10H12F2N2O |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H12F2N2O/c1-10(2)4-7-13-6(9(11)12)3-8(15)14(7)5-10/h3,9H,4-5H2,1-2H3 |
InChI Key |
KXHRGXOBIHVJST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=CC(=O)N2C1)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)


![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)





